Tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate
Description
Tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, with methyl and propyl substituents at the 2- and 3-positions, respectively. The Boc group is widely employed in organic synthesis to protect amines, enabling selective functionalization of other reactive sites .
Properties
IUPAC Name |
tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-6-7-11-10(2)15(9-8-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBUSDBRXUSYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(N(CCN1)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189331 | |
| Record name | 1,1-Dimethylethyl 2-methyl-3-propyl-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035818-87-1 | |
| Record name | 1,1-Dimethylethyl 2-methyl-3-propyl-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035818-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-methyl-3-propyl-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can further streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is a common protecting amine group, removable under acidic conditions:
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Mechanism : Protonation of the carbamate oxygen followed by cleavage of the Boc group via elimination of CO₂ and isobutylene .
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Applications : Deprotection is critical for generating reactive amines for further functionalization in drug synthesis .
Nucleophilic Substitution
The piperazine nitrogen undergoes substitution with alkyl halides or electrophiles:
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Key Insight : Reactions often require polar aprotic solvents (e.g., DMF) and inorganic bases (e.g., K₂CO₃) to enhance nucleophilicity .
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By-products : Competitive elimination or over-alkylation may occur without optimized stoichiometry .
Condensation and Amide Coupling
The carbamate group facilitates condensation with carboxylic acids or amines:
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Mechanism : Activation of carboxylic acids via carbodiimides (e.g., EDCI) forms reactive intermediates for amide bond formation .
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Optimization : Use of HOBt minimizes racemization and increases coupling efficiency .
Oxidation and Reduction
The propyl side chain and piperazine ring participate in redox reactions:
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| LiAlH₄ reduction | THF, 0°C to rt, 72 h | Alcohol derivatives | 65% | |
| KMnO₄ oxidation | Aqueous acetone, rt, 6 h | Ketone or carboxylic acid products | 50–60% |
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Challenges : Over-oxidation of alkyl chains can lead to carboxylic acids unless controlled.
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under basic or acidic conditions:
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Basic hydrolysis | LiOH, THF/H₂O, rt, 2 h | Carboxylic acid derivative | 77% | |
| Acidic hydrolysis | HCl, dioxane, rt, 20 h | Deprotected carboxylic acid | 80% |
Comparative Reactivity
The compound’s reactivity differs from structurally similar piperazines:
Research Findings
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Synthetic Utility : The compound serves as a scaffold for anticancer and antimicrobial agents due to its modular functionalization .
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Biological Relevance : Deprotected derivatives show moderate activity against Aβ plaques in neurodegenerative disease models .
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Stability : The Boc group enhances solubility in organic solvents (e.g., DCM, THF), facilitating purification .
Scientific Research Applications
Tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its piperazine moiety, which is common in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Key observations :
- Substituent position : Propyl at position 3 (vs. 2) may reduce steric hindrance during synthetic modifications compared to (R)-2-propyl derivatives .
- Chirality : Unlike enantiomers like (S)-3-propyl or (R)-2-propyl derivatives, the target compound’s stereochemical configuration (if chiral) could influence receptor binding or metabolic pathways .
Comparison with analogues :
- tert-Butyl 3-cyclopropylpiperazine-1-carboxylate requires cyclopropane-containing reagents, increasing synthetic complexity .
- Aryl-substituted derivatives (e.g., tert-butyl 4-(2-fluoropyridin-3-yl)piperazine-1-carboxylate) rely on palladium-catalyzed couplings, which demand stringent anhydrous conditions .
Biological Activity
Tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate is a chemical compound that has attracted attention in various fields of biological research due to its potential therapeutic properties. The compound features a piperazine ring, which is a common structural motif in many pharmaceuticals, and it has been studied for its antimicrobial and anticancer activities, among others.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated that this compound induced apoptosis in cancer cell lines, specifically FaDu hypopharyngeal tumor cells. The cytotoxicity was found to be superior to that of the reference drug bleomycin, indicating its potential as a lead compound in cancer therapy .
Neuroprotective Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in neuroprotection. It may help scavenge free radicals and prevent oxidative stress, which is crucial in neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The piperazine moiety allows for binding with various biological targets, modulating their activity and influencing cellular processes such as signal transduction and gene expression.
Table: Summary of Biological Activities
Case Study: Anticancer Activity
In a controlled study, this compound was administered to FaDu cells at various concentrations. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher doses. This suggests that the compound could be further developed into an effective anticancer agent.
Case Study: Neuroprotective Effects
Another study focused on the neuroprotective potential of the compound against oxidative stress in neuronal cells. Results showed that treatment with this compound significantly reduced markers of oxidative damage compared to untreated controls, indicating its potential utility in neurodegenerative disease models.
Q & A
Basic Research Questions
Q. What are common synthetic routes for tert-butyl 2-methyl-3-propylpiperazine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives can be functionalized using halogenated reagents under reflux conditions. A representative method involves:
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Reacting tert-butyl piperazine-1-carboxylate with a brominated precursor (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane at 110°C for 12 hours with K₂CO₃ as a base, yielding 88.7% product after silica gel chromatography .
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Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using tert-butyl piperazine boronic ester intermediates under microwave irradiation (100°C, 3 hours), achieving 91% yield .
Reaction Conditions Catalyst/Base Yield Reference Nucleophilic substitution 1,4-dioxane, 110°C, 12h K₂CO₃ 88.7% Suzuki coupling Toluene/EtOH, 100°C, 3h Pd(PPh₃)₄ 91%
Q. How is the compound characterized after synthesis?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Confirms regiochemistry and purity. For example, tert-butyl protons appear as a singlet at ~1.46 ppm, while piperazine protons resonate between 3.0–3.5 ppm .
- HRMS : Validates molecular weight (e.g., observed [M+H]⁺ = 341.1972 for C₁₉H₂₅N₄O₂) .
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., SHELX software for refinement ).
Q. What are the key functional groups and their reactivity?
- Methodological Answer : The tert-butyloxycarbonyl (Boc) group is base-labile, requiring acidic conditions (e.g., HCl/dioxane) for deprotection. The piperazine ring undergoes alkylation or acylation at nitrogen sites, while the propyl group participates in oxidation/reduction. For example:
- Boc deprotection : 4M HCl in dioxane removes the Boc group, yielding the free piperazine .
- Piperazine reactivity : Nucleophilic substitution at N-positions using alkyl halides or sulfonating agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Temperature control : Higher temperatures (e.g., 110°C vs. 60°C) accelerate coupling but may increase side products. Microwave-assisted synthesis reduces reaction time .
- Catalyst loading : Pd(PPh₃)₄ at 5 mol% balances cost and efficiency in cross-couplings .
- Workup : Si-Trisamine treatment removes acidic byproducts, improving NMR clarity .
Q. How are stereochemical challenges addressed during synthesis?
- Methodological Answer :
- Chiral resolution : Use of enantiopure starting materials (e.g., (S)-tert-butyl 2-methylpiperazine-1-carboxylate) .
- Chromatography : Chiral columns (e.g., hexanes/EtOAc with 0.25% Et₃N) separate diastereomers .
- X-ray validation : Confirms absolute configuration post-crystallization .
Q. How do researchers resolve contradictory spectral data (e.g., NMR vs. LCMS)?
- Methodological Answer :
- Multi-technique validation : Cross-check ¹H NMR with ¹³C NMR and HRMS. For example, LCMS discrepancies due to adducts are resolved by comparing theoretical vs. observed [M+H]⁺ .
- DEPT-135 NMR : Distinguishes CH₃, CH₂, and CH groups in crowded spectra .
Q. What computational tools predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models binding to enzymes/receptors.
- Crystal structure analysis : SHELX refines hydrogen-bonding networks (e.g., graph-set analysis for piperazine derivatives ).
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Storage : Inert atmosphere, room temperature, away from moisture .
- PPE : Gloves and goggles to prevent skin/eye contact; fume hood use during synthesis .
- Spill management : Neutralize with sand, collect residues in sealed containers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
